methyl (4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative featuring a sulfamoyl-linked 2-hydroxyindane moiety. Its structure combines a phenylcarbamate core with a 2,3-dihydro-1H-inden-2-ol substituent, which may confer unique physicochemical and biological properties.
Key structural attributes:
- Sulfamoyl bridge: Enhances hydrogen-bonding capacity, influencing solubility and target binding.
- 2-Hydroxyindane moiety: May contribute to stereochemical complexity and metabolic stability.
Properties
IUPAC Name |
methyl N-[4-[(2-hydroxy-1,3-dihydroinden-2-yl)methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-25-17(21)20-15-6-8-16(9-7-15)26(23,24)19-12-18(22)10-13-4-2-3-5-14(13)11-18/h2-9,19,22H,10-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUBMYNWKSDEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
1. Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
Synthesis Methods:
The synthesis typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene with sulfamoyl phenyl carbamate derivatives. The reaction conditions often include the use of bases such as triethylamine in inert solvents like dichloromethane to enhance yield and purity. The process can be optimized for industrial production through continuous flow techniques.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, similar to other carbamate derivatives that target matrix metalloproteinases (MMPs) .
- Receptor Interaction: It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. The presence of the sulfamoyl group is particularly significant as it enhances the compound's ability to disrupt bacterial cell wall synthesis.
Anti-inflammatory Effects
Studies have shown that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokine production. This suggests that this compound may also exert similar effects.
Antitumor Activity
Preliminary studies indicate potential antitumor effects, particularly in inhibiting tumor growth and metastasis through modulation of MMP activity .
4. Case Studies
Case Study 1: Antimicrobial Efficacy
A study focusing on sulfamoyl derivatives demonstrated that methyl (4-(N-sulfamoyl)phenyl)carbamate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 10 µg/mL, suggesting strong efficacy.
Case Study 2: Anti-inflammatory Mechanism
In an in vitro study, the compound was tested for its ability to inhibit TNF-alpha induced inflammation in human fibroblasts. Results indicated a reduction in inflammatory markers by approximately 40%, highlighting its potential as an anti-inflammatory agent.
5. Comparative Analysis
Scientific Research Applications
Anti-Cancer Activity
Methyl carbamates have been studied for their potential anti-cancer properties, particularly through their role as inhibitors of specific kinases involved in tumor progression. For instance, derivatives of carbamate compounds have shown effectiveness against RET kinase, which is implicated in various cancers. In vitro studies indicate that such compounds can inhibit cell proliferation driven by RET mutations, suggesting a promising avenue for cancer therapy .
Anti-inflammatory Properties
Research indicates that compounds similar to methyl (4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)carbamate may exhibit anti-inflammatory effects. The sulfamoyl group can enhance the compound's ability to modulate inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation .
Enzyme Inhibition
The compound may act as an inhibitor of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix components. Inhibition of MMPs has therapeutic implications in cancer metastasis and tissue remodeling .
Kinase Inhibition
As noted in studies involving benzamide derivatives, methyl carbamates can inhibit kinase activity, thus blocking signaling pathways that promote tumor growth and survival .
Case Study 1: RET Kinase Inhibition
A study evaluated various methyl carbamate derivatives for their inhibitory effects on RET kinase activity. One compound demonstrated significant inhibition in both molecular assays and cellular models, leading to reduced cell viability in RET-positive cancer cells. This finding supports the hypothesis that methyl carbamate derivatives can serve as lead compounds for further drug development targeting RET-related malignancies .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of sulfamoyl-containing compounds. The study found that these compounds significantly reduced pro-inflammatory cytokine levels in vitro and showed promise in animal models of inflammation. This suggests potential applications for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Comparison with Similar Compounds
Key structural differences :
Physicochemical Properties
Lipophilicity (log k) is critical for bioavailability and membrane permeability. For phenyl carbamates, log k values range from 1.8 to 3.5, depending on alkyl chain length and substituents . The target compound’s 2-hydroxyindane group may reduce lipophilicity compared to chlorinated analogues due to increased polarity, though experimental data is lacking.
Q & A
Q. What are the key considerations for optimizing the synthetic route of methyl (4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)phenyl)carbamate?
Methodological Answer:
- Route Design : Begin by identifying intermediates like the sulfamoylphenyl carbamate core and the 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethyl moiety. Use coupling reactions (e.g., sulfonamide formation) under anhydrous conditions to minimize hydrolysis .
- Yield Optimization : Test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Hünig’s base) to improve reaction efficiency. Monitor purity via HPLC or LC-MS at each step .
- Troubleshooting : If side products dominate, evaluate steric hindrance at the sulfamoyl nitrogen or adjust protecting groups for the hydroxyl moiety .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Structural Confirmation : Use - and -NMR to verify the carbamate and sulfamoyl linkages. Compare chemical shifts with analogous compounds (e.g., tert-butyl carbamates in ) .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and confirm mass via high-resolution LC-MS (e.g., Q-TOF) .
- Crystallinity Analysis : X-ray diffraction (if crystalline) or DSC to assess polymorphic forms .
Q. How should researchers handle safety risks associated with this compound?
Methodological Answer:
- Hazard Classification : While direct GHS data are unavailable, assume hazards based on structural analogs (e.g., methyl carbamates in may require warnings for skin/eye irritation).
- Mitigation : Use fume hoods for synthesis, nitrile gloves, and PPE. Store under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can molecular modeling predict the environmental fate or biological activity of this compound?
Methodological Answer:
- Physicochemical Properties : Calculate logP (lipophilicity) and pKa using ACD/Labs Percepta ( ). Correlate with bioaccumulation potential or membrane permeability .
- Docking Studies : Simulate interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) to hypothesize biological targets. Validate with in vitro assays .
Q. What experimental designs are suitable for studying its environmental persistence or degradation pathways?
Methodological Answer:
Q. How to resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay Validation : Cross-test in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays). Control for variables like solvent (DMSO tolerance) .
- Data Triangulation : Apply multivariate analysis (PCA) to identify confounding factors (e.g., pH effects from the indenyl hydroxyl group) .
Methodological Challenges
Q. What strategies address low solubility in aqueous buffers during in vitro testing?
Methodological Answer:
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Core Modifications : Systematically vary the indenyl hydroxyl substituents (e.g., methyl vs. ethyl) and sulfamoyl N-alkyl groups. Use parallel synthesis libraries .
- Data Correlation : Apply QSAR models to link structural descriptors (e.g., Hammett σ values) with activity. Validate using random forest algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
